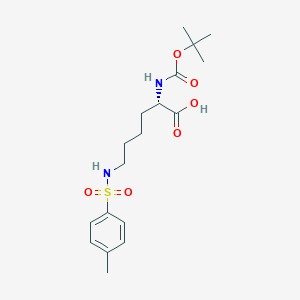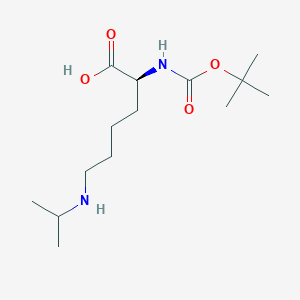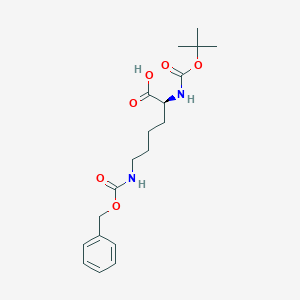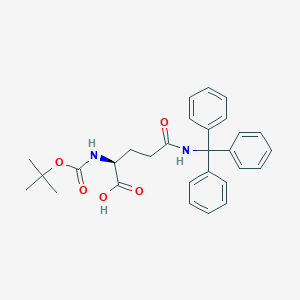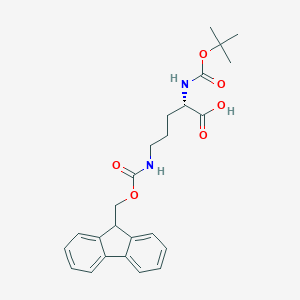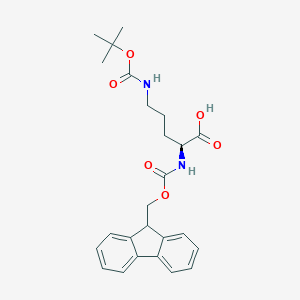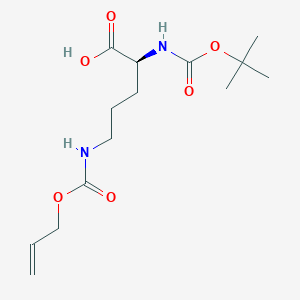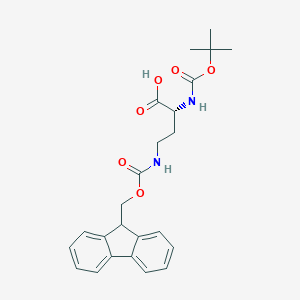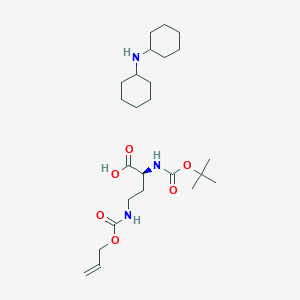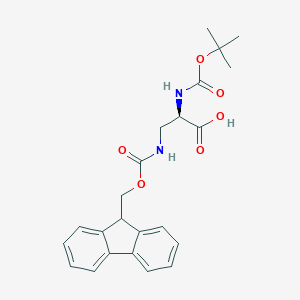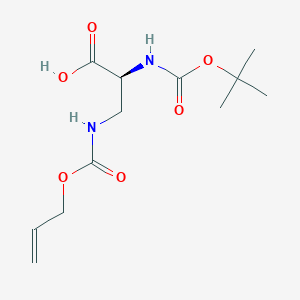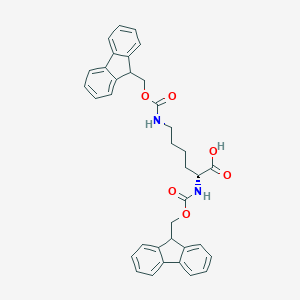
Fmoc-D-lys(fmoc)-OH
描述
Fmoc-D-lys(fmoc)-OH: is a derivative of the amino acid lysine, where both the alpha-amino group and the side-chain epsilon-amino group are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect amino groups during the synthesis process.
科学研究应用
生物医学水凝胶
Fmoc-D-lys(fmoc)-OH: 用于创建肽基水凝胶 (PHGs),PHGs 是一种生物相容性材料,适用于生物、生物医学和生物技术应用。这些水凝胶可以用作药物递送系统和用于成像的诊断工具。它们为体外实验提供了生理相关的环境,并且已针对细胞毒性和细胞粘附进行了测试,显示出作为细胞外基质的潜力 .
组织工程
This compound 衍生物的自组装特性使形成的水凝胶能够在组织工程中用作支架。这些水凝胶支持细胞粘附、存活和复制,使其适合创建人工组织或器官 .
固相肽合成 (SPPS)
This compound: 在 SPPS 中起着至关重要的作用,SPPS 是研究和生产中肽合成的首选方法。它通过减少肽链组装过程中脱保护和偶联步骤的溶剂消耗,促成了可持续方法 .
绿色化学
在绿色化学的背景下,This compound 是将 SPPS 中的脱保护和偶联步骤结合起来的一种策略的一部分,从而导致溶剂使用量显着减少。这种方法符合绿色化学的原则,旨在实现更可持续和环境友好的化学工艺 .
自组装肽材料
由于芴基的堆积,该化合物能够自组装成 β-折叠结构,这对开发肽材料至关重要。这些材料在各种产品中创建自支撑特征和非牛顿流体行为方面具有应用 .
肽凝胶化
This compound: 衍生物是肽凝胶化过程中的关键因素。肽序列内聚集力的正确平衡,如范德华力、氢键和 π–π 堆积,对于凝胶形成至关重要。这种特性被用于开发具有特定机械和生物学特性的肽水凝胶 .
作用机制
Target of Action
Fmoc-D-lys(fmoc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group is removed under basic conditions, allowing the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize peptides, which can then interact with various biochemical pathways depending on their sequence and structure .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group of the lysine residue, this compound allows for the controlled formation of peptide bonds, leading to the creation of peptides that can be used in various biological and medical applications .
Action Environment
The action of this compound is highly dependent on the conditions in the laboratory. Factors such as temperature, pH, and the presence of other reagents can all influence the effectiveness of the compound in peptide synthesis . For example, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the reaction environment is a critical factor in the action of this compound.
生化分析
Biochemical Properties
Fmoc-D-lys(fmoc)-OH is involved in the formation of peptide bonds during SPPS . It interacts with other biomolecules, such as enzymes and proteins, during this process. The Fmoc group in this compound acts as a protecting group, preventing unwanted reactions during the synthesis process .
Cellular Effects
This compound has been found to influence cell function. For instance, it has been observed that certain derivatives of this compound can affect cell adhesion and growth . Specifically, Fmoc-K3, a derivative of this compound, promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This process is crucial for the creation of peptides, which can then exert various effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, during the process of SPPS, the Fmoc group is removed, allowing the amino acid to participate in peptide bond formation . This change can affect the stability and degradation of the compound.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. During SPPS, it interacts with other amino acids, enzymes, and cofactors to form peptides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. It is transported to the site of peptide synthesis where it interacts with other amino acids to form peptides .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-lys(fmoc)-OH typically involves the protection of the amino groups of D-lysine with the Fmoc group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA), in an organic solvent like dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
化学反应分析
Types of Reactions:
Deprotection Reactions: Fmoc-D-lys(fmoc)-OH undergoes deprotection reactions to remove the Fmoc groups. This is typically achieved using a base, such as piperidine, in DMF.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This involves the activation of the carboxyl group of another amino acid or peptide using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-di
属性
IUPAC Name |
(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628421 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75932-02-4 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


